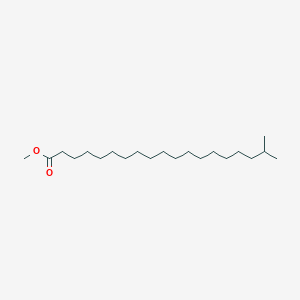

Methyl 18-methylnonadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 18-methylnonadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23-3/h20H,4-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHQIMJNEKWLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336243 | |

| Record name | methyl 18-methylnonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65301-91-9 | |

| Record name | methyl 18-methylnonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Reservoirs of Methyl 18-methylnonadecanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Methyl 18-methylnonadecanoate, a branched-chain fatty acid methyl ester of interest to researchers, scientists, and drug development professionals. This document details its presence in various plant and microbial species, presents quantitative data, outlines detailed experimental protocols for its isolation and analysis, and visualizes relevant biochemical and procedural workflows.

Introduction

This compound is a saturated fatty acid methyl ester characterized by a methyl branch at the 18th carbon position. While its specific biological roles are still under investigation, branched-chain fatty acids, in general, are known to be integral components of cell membranes, particularly in bacteria, where they contribute to membrane fluidity and environmental resilience.[1] Their unique structural properties may also influence their biological activity, making them a subject of interest for further research in both synthetic chemistry and biological applications.[1] This guide serves as a technical resource for the identification and study of this compound from its natural sources.

Natural Sources and Quantitative Data

This compound has been identified in a variety of natural sources, primarily in the plant kingdom and within certain bacterial phyla. The following tables summarize the quantitative data available from scientific literature.

Table 1: Quantitative Presence of this compound in Plant Species

| Plant Species | Family | Plant Part | Extraction Solvent | Concentration (% of total extract) | Reference |

| Melastomastrum capitatum | Melastomataceae | Leaf | Methanol | 0.71 | [2] |

| Dodonaea angustifolia | Sapindaceae | Leaf | Methanol | 0.22 | [3] |

| Abutilon pannosum | Malvaceae | Leaf | n-Butanol | Present (Quantification not specified) | [4] |

| Nicotiana tabacum (Tobacco) | Solanaceae | Leaf | Not specified | Present (Quantification not specified) |

Table 2: Microbial Sources of Branched-Chain Fatty Acids

| Microbial Group | Genus Example | Biological Role of Branched-Chain Fatty Acids | Reference |

| Actinobacteria | Mycobacterium | Integral to cell envelope lipids, contributing to pathogenicity and environmental resilience. Enhance membrane rigidity and resistance to oxidative stress. | [1] |

Experimental Protocols

The following section details a generalized methodology for the extraction, derivatization, and analysis of this compound from plant material using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for fatty acid methyl ester (FAME) analysis.[5][6]

Sample Preparation and Extraction

-

Collection and Drying: Collect fresh plant leaves and wash them with distilled water to remove any debris. Air-dry or freeze-dry the leaves to a constant weight.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Weigh approximately 10 g of the powdered plant material.

-

Perform a Soxhlet extraction or maceration with methanol for 48 hours.

-

Filter the extract and concentrate it using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

-

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids in the lipid extract to their more volatile methyl esters for GC-MS analysis.

-

Acid-Catalyzed Transesterification:

-

To approximately 10-20 mg of the crude extract in a screw-capped glass tube, add 2 mL of 2% sulfuric acid in methanol.

-

Add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.

-

Tightly cap the tube and heat at 80-90°C for 1-2 hours in a water bath or heating block.

-

Cool the reaction mixture to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of distilled water to the tube.

-

Vortex vigorously for 1 minute and then centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A GC system coupled with a Mass Spectrometer is used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for FAME analysis.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless mode).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-600.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with a commercial standard and/or the NIST library.

-

Quantify the compound by comparing the peak area of the analyte to that of the internal standard.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound from a natural source.

Conceptual Biological Role of Branched-Chain Fatty Acids

As specific signaling pathways for this compound are not yet elucidated, the following diagram presents a conceptual model of the role of branched-chain fatty acids (BCFAs) in bacterial cell membrane function.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound. While quantitative data is available for some plant species, further research is needed to quantify its presence in other identified sources and to explore a wider range of biodiversity. The provided experimental protocol offers a robust starting point for researchers aiming to isolate and analyze this compound. The limited understanding of its specific biological functions presents a clear opportunity for future investigations, which could unveil novel therapeutic or biotechnological applications for this unique branched-chain fatty acid ester.

References

The Emergence of Methyl 18-Methylnonadecanoate in Plant Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and complex world of plant lipids continues to be a fertile ground for the discovery of novel bioactive compounds. Among these, branched-chain fatty acid esters are gaining increasing attention for their potential applications in various fields, including pharmaceuticals and agriculture. This technical guide focuses on a recently identified constituent of plant lipids: methyl 18-methylnonadecanoate. While research into its biological function in plants is still in its nascent stages, its discovery opens up new avenues for phytochemical investigation and potential drug development. This document provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, quantitative data, detailed experimental protocols for its isolation and identification, and a proposed biosynthetic pathway.

Discovery of this compound in Plants

The identification of this compound in the plant kingdom is a relatively recent development. One of the earliest reports of its isolation from a plant source was from the methanolic leaf extract of Melastomastrum capitatum.[1] This discovery was noted as potentially being the first time this compound had been isolated from any plant family.[1] Subsequently, it has also been identified in the leaf extract of Dodonaea angustifolia.[2] These findings suggest that while it may not be a ubiquitous compound, it is present in phylogenetically diverse plant species. Further research is required to ascertain its broader distribution across the plant kingdom.

Quantitative Data

The concentration of this compound appears to vary significantly between the plant species in which it has been identified. The following table summarizes the available quantitative data from published gas chromatography-mass spectrometry (GC-MS) analyses.

| Plant Species | Tissue | Extraction Solvent | Analytical Method | Concentration (% of total extract) | Reference |

| Melastomastrum capitatum | Leaf | Methanol | GC-MS | 0.71% | [1] |

| Dodonaea angustifolia | Leaf | Methanol | GC-MS | 0.22% | [2] |

Experimental Protocols

The isolation and identification of this compound from plant tissues primarily involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following is a detailed protocol synthesized from established methods for the analysis of fatty acid methyl esters (FAMEs) in plants.

Sample Preparation and Extraction

This protocol is designed for the extraction of total lipids from fresh plant leaf tissue.

Materials:

-

Fresh plant leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% (w/v) KCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvest fresh, healthy leaves and immediately flash-freeze them in liquid nitrogen to quench metabolic activity and prevent lipid degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer approximately 1 g of the powdered tissue to a glass centrifuge tube.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

-

Homogenize the mixture using a vortex mixer for 2 minutes.

-

Agitate the sample on an orbital shaker at room temperature for 2 hours to ensure thorough extraction.

-

Add 2 mL of 0.9% KCl solution to the tube to induce phase separation.

-

Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 10 minutes.

-

Three distinct layers will form: an upper aqueous phase, a lower organic (chloroform) phase containing the lipids, and a proteinaceous interface.

-

Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Concentrate the lipid extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Methanolic HCl (5% v/v) or BF3-Methanol solution

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Vials with Teflon-lined caps

Procedure:

-

Transfer an aliquot of the lipid extract to a screw-cap vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 2 mL of 5% methanolic HCl to the dried lipids.

-

Seal the vial tightly and heat at 85°C for 2 hours in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Oven Temperature Program: An initial temperature of 120°C, ramped to 240°C at a rate of 5°C/min, and held for 10 minutes. (This program should be optimized based on the specific column and instrument).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Mass Range: m/z 40-500.

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard or by matching the mass spectrum with a reference library such as the NIST Mass Spectral Library. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 326.

Signaling Pathways and Biological Function

Currently, there is no direct scientific evidence detailing a specific signaling pathway or biological function for this compound in plants. However, its structure as an anteiso-branched-chain fatty acid ester suggests its origin from the metabolism of branched-chain amino acids. Anteiso-fatty acids are typically synthesized from the primer α-keto-β-methylvalerate, which is derived from the catabolism of isoleucine. This primer is then elongated by the fatty acid synthase (FAS) complex. The final esterification to form the methyl ester is likely catalyzed by a methyltransferase enzyme.

While the precise role of this compound in plants remains to be elucidated, some research has suggested a potential antibacterial activity for this compound.[3]

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and identification of this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for this compound in plants.

Future Perspectives

The discovery of this compound in plant lipids marks an important step in phytochemical research. Future studies should focus on:

-

Wider Screening: A broader screening of plant species is necessary to understand the distribution and chemotaxonomic significance of this compound.

-

Quantitative Analysis: Development of validated quantitative methods will be crucial for accurately determining its concentration in various plant tissues and under different environmental conditions.

-

Biological Function: Elucidating the specific biological role of this compound in plants is a key area for future research. This includes investigating its potential involvement in plant defense, growth, or development.

-

Pharmacological Potential: Given the reported antibacterial activity, further investigation into its pharmacological properties could lead to the development of new therapeutic agents.

This technical guide provides a foundational resource for researchers embarking on the study of this novel plant-derived compound. As research progresses, a deeper understanding of its significance in both the plant kingdom and for human applications will undoubtedly emerge.

References

Whitepaper: Methyl 18-methylnonadecanoate as a Potential Biomarker for Actinobacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phylum Actinobacteria represents a group of Gram-positive bacteria renowned for their complex developmental cycles and, most notably, their prolific production of secondary metabolites. These bacteria are the source of approximately two-thirds of all naturally derived antibiotics in clinical use, as well as numerous anticancer, antifungal, and immunosuppressive agents. Given their medical and industrial significance, the rapid and accurate identification of Actinobacteria in environmental or engineered samples is a critical task.

Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful alternative to traditional culture-based or molecular methods. Cellular fatty acid composition, in particular, provides a stable and characteristic fingerprint for many bacterial taxa. Branched-chain fatty acids (BCFAs) of the iso- and anteiso- series are significant components of the cell membranes of many bacteria and serve as important chemotaxonomic markers.

This technical guide explores the potential of a specific long-chain anteiso-fatty acid, 18-methylnonadecanoic acid (anteiso-C20:0), and its corresponding methyl ester (methyl 18-methylnonadecanoate), as a biomarker for the phylum Actinobacteria. We will review its biosynthesis, present available quantitative data, provide a detailed protocol for its detection, and discuss its application in research and drug development.

Chemotaxonomy and Fatty Acid Profiles of Actinobacteria

The classification of Actinobacteria relies on a polyphasic approach, combining phenotypic, genotypic, and chemotaxonomic data. Key chemical markers include cell wall amino acids (e.g., LL- or meso-diaminopimelic acid), whole-cell sugars, menaquinones, and polar lipids.[1][2]

Cellular fatty acid profiles offer a high-resolution tool for differentiation at the genus and species level. While many bacteria primarily synthesize straight-chain saturated and unsaturated fatty acids, the profiles of Actinobacteria are often dominated by BCFAs.[3] Three major fatty acid patterns have been identified within the phylum.[2] The most common profile, particularly within the industrially vital genus Streptomyces, is characterized by a high abundance of iso- and anteiso- methyl-branched fatty acids.[4][5][6] These BCFAs are crucial for maintaining membrane fluidity and function, especially under varying environmental conditions.[3]

Biosynthesis of Anteiso-Fatty Acids in Actinobacteria

The biosynthesis of fatty acids in most bacteria, including Streptomyces, is catalyzed by a type II fatty acid synthase (FAS-II) system, where each reaction is performed by a discrete, monofunctional enzyme.[7][8] The synthesis of anteiso-fatty acids is distinguished by its initiation primer.

The pathway begins with the amino acid L-isoleucine, which is converted through a series of enzymatic steps into 2-methylbutyryl-CoA. This molecule serves as the starter unit for the FAS-II system. The chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA, resulting in the formation of even-numbered, long-chain anteiso-fatty acids, such as 18-methylnonadecanoic acid (anteiso-C20:0).

This compound as a Biomarker

The rationale for using this compound as a biomarker is based on the prevalence of the anteiso-fatty acid biosynthetic pathway in many Actinobacteria, particularly in the genus Streptomyces. While straight-chain fatty acids are ubiquitous across nearly all bacteria, the dominance of specific long-chain BCFAs can provide taxonomic specificity.

Data Presentation

Direct quantitative data for anteiso-C20:0 across a wide range of bacterial phyla is not extensively documented in comparative literature. However, numerous studies have quantified the major BCFAs in Actinobacteria, consistently showing that anteiso-C15:0 and anteiso-C17:0 are major cellular components. The presence of these shorter-chain homologues strongly implies the co-synthesis of longer-chain variants like anteiso-C20:0, which are formed by the same FAS-II pathway with additional elongation cycles. The table below summarizes representative fatty acid profiles from Streptomyces species, highlighting the high percentage of anteiso-branched acids.

| Fatty Acid | Streptomyces scabies Group¹[1] | S. hygroscopicus (N-form)²[5][6] | Streptomyces rochei³[9] | General Role / Type |

| 14:0 iso | 4-8% | 7.9% | 9.63% | Branched (iso) |

| 15:0 iso | 9-15% | 12.3% | 9.89% | Branched (iso) |

| 15:0 anteiso | 30-35% | 31.3% | 30.85% | Branched (anteiso) |

| 16:0 iso | 9-15% | 16.5% | 15.39% | Branched (iso) |

| 16:0 | 9-15% | 11.2% | - | Straight-chain |

| 17:0 anteiso | 9-15% | 11.4% | 9.72% | Branched (anteiso) |

| 17:0 iso | 1-4% | 3.0% | - | Branched (iso) |

| Total Anteiso | ~40-50% | ~42.7% | ~40.57% | - |

| ¹Data represents the range for a group of strains causing deep-pitted potato scab. | ||||

| ²Data for the normal vegetative hyphal cells. | ||||

| ³Data from a strain isolated from soil amended with biochar. |

This data underscores that anteiso-fatty acids collectively constitute a major fraction of the total fatty acids in these organisms. The detection of this compound (the methyl ester of anteiso-C20:0), while potentially in lower abundance than C15/C17 homologues, serves as a strong indicator for bacteria utilizing the isoleucine-primed FAS-II pathway, a characteristic feature of many Actinobacteria.

Experimental Protocol: FAME Analysis by GC-MS

The detection and quantification of this compound from a bacterial sample involves the extraction of total lipids, derivatization of fatty acids to their volatile methyl esters (FAMEs), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Steps

-

Cell Culture and Harvest: Grow the bacterial strain under controlled conditions. Harvest cells in the late logarithmic to early stationary phase via centrifugation. Wash the cell pellet to remove media components.

-

Saponification: Resuspend the cell pellet in a strong base (e.g., 3.75 M NaOH in 50% aqueous methanol). Heat at 100°C for 30 minutes to lyse the cells and saponify lipids, releasing fatty acids as sodium salts.

-

Methylation (Derivatization): Neutralize the sample and add a methylation reagent (e.g., 6.0 M HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their volatile FAMEs.

-

Extraction: Add a non-polar solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). Vortex thoroughly to extract the FAMEs into the organic phase. Centrifuge to separate the phases.

-

Aqueous Wash: Transfer the organic phase to a new tube and wash with a dilute base (e.g., 0.3 M NaOH) to remove any remaining acidic components.

-

Analysis by GC-MS: Inject an aliquot of the final organic phase into the GC-MS system. FAMEs are separated on a capillary column (e.g., HP-5ms) and detected by the mass spectrometer. Identification is confirmed by matching the mass spectrum and retention time to a known standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Taxonomy, Physiology, and Natural Products of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty acid composition of Streptomyces hygroscopicus strains producing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Lipid and fatty acid composition of cytoplasmic membranes from Streptomyces hygroscopicus and its stable protoplast-type L form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijfans.org [ijfans.org]

- 9. Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 18-methylnonadecanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 18-methylnonadecanoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on established chemical principles and data from analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to empower researchers to generate empirical data.

Introduction to this compound

This compound is a long-chain branched fatty acid methyl ester (FAME). Its structure consists of a nineteen-carbon chain with a methyl group at the 18th position and a methyl ester group at the terminus. This branched structure imparts distinct physical properties compared to its linear counterpart, methyl nonadecanoate, influencing its melting point and solubility in various solvents. As with other FAMEs, it is a nonpolar molecule, a characteristic that is central to its solubility behavior.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Several key factors determine its solubility in a given solvent:

-

Polarity: As a nonpolar lipid, this compound will exhibit the highest solubility in nonpolar organic solvents. The long hydrocarbon chain is hydrophobic, while the methyl ester group contributes a small degree of polarity.

-

Chain Length and Branching: The long carbon chain reduces its affinity for polar solvents. The methyl branch at the 18-position can disrupt crystal lattice packing compared to a linear molecule, which may slightly increase its solubility in some organic solvents.

-

Solvent Properties: The polarity, molecular size, and shape of the solvent molecules will dictate the extent to which they can effectively solvate the this compound molecule.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

Predicted Solubility Profile

Based on the principles of chemical solubility and data for structurally similar long-chain fatty acid methyl esters, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

| Solvent | Chemical Class | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar Aliphatic | Nonpolar | Soluble | "Like dissolves like"; strong van der Waals interactions between the nonpolar solvent and the long alkyl chain. |

| Toluene | Nonpolar Aromatic | Nonpolar | Soluble | Favorable interactions between the nonpolar aromatic ring and the alkyl chain. |

| Chloroform | Halogenated | Nonpolar | Soluble | Effective at solvating large nonpolar molecules. |

| Diethyl Ether | Ether | Slightly Polar | Soluble | The nonpolar character dominates, allowing for good solvation of the lipid. |

| Acetone | Ketone | Polar Aprotic | Sparingly Soluble | The polarity of the ketone group limits its ability to dissolve the long nonpolar chain. |

| Ethanol | Alcohol | Polar Protic | Sparingly Soluble | The hydroxyl group's hydrogen bonding capability makes it less compatible with the nonpolar lipid. |

| Methanol | Alcohol | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of methanol are unfavorable for the nonpolar solute. |

| Water | Protic Solvent | Very Polar | Insoluble | The hydrophobic nature of the long alkyl chain prevents dissolution in the polar aqueous environment. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Sparingly Soluble | While a strong organic solvent, its high polarity makes it a poor solvent for long-chain lipids. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a specific organic solvent.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Filter paper or syringe filters (solvent-compatible, appropriate pore size)

-

Pre-weighed glass evaporating dishes or aluminum pans

-

Drying oven or vacuum desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Pipette a known volume of the chosen organic solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid drawing up solid particles, a filter can be attached to the pipette tip, or the supernatant can be passed through a syringe filter.

-

-

Gravimetric Analysis:

-

Dispense the collected aliquot of the saturated solution into a pre-weighed evaporating dish.

-

Record the exact weight of the dish with the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Place the dish in a drying oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.

-

Record the final weight of the dish containing the dried solute.

-

4.3. Calculation of Solubility

-

Weight of the solute: (Final weight of dish + solute) - (Weight of empty dish)

-

Weight of the solvent: (Weight of dish + solution) - (Final weight of dish + solute)

-

Solubility ( g/100 g solvent): (Weight of the solute / Weight of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Methyl 18-methylnonadecanoate: A Technical Guide for Researchers

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from materials science to cancer research. Its unique structure, featuring a methyl group at the 18th carbon position, imparts distinct physical and chemical properties compared to its linear counterparts. This technical guide provides an in-depth overview of this compound, including its synonyms, CAS number, physicochemical properties, synthesis and analysis protocols, and potential biological activities, tailored for researchers, scientists, and drug development professionals.

Synonyms and CAS Number

-

Synonyms: 18-Methylnonadecanoic acid methyl ester, Nonadecanoic acid, 18-methyl-, methyl ester[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H42O2 | [1][2][3] |

| Molecular Weight | 326.56 g/mol | [2][3] |

| Physical State | Solid | |

| Purity | >98% | |

| Storage | Freezer |

Synthesis and Experimental Protocols

Representative Synthesis of a Branched-Chain Fatty Acid Methyl Ester

Protocol: Synthesis of Methyl 16-methyl-8(Z)-heptadecenoate (Adaptable for this compound) [4]

-

Starting Material: Commercially available 8-methylnonanoic acid (can be substituted with 18-methylnonadecanoic acid).

-

Step 1: Esterification: The starting carboxylic acid is esterified to its methyl ester. This can be achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid or by using a milder method with methanolic hydrogen chloride.

-

Step 2-4: Chain Elongation and Introduction of Unsaturation (if required): The protocol for Methyl 16-methyl-8(Z)-heptadecenoate involves several steps to introduce a double bond at a specific position. For the synthesis of the saturated this compound, these steps would be omitted. The synthesis would primarily involve the esterification of 18-methylnonadecanoic acid.

General Protocol for Preparation of Fatty Acid Methyl Esters (FAMEs) from Biological Samples (e.g., Bacteria) [5][6][7]

This protocol is suitable for the extraction and transesterification of fatty acids from bacterial biomass to produce FAMEs for GC-MS analysis.

-

Harvesting of Cells: Harvest approximately 40 mg of bacterial cells from a culture plate using a sterile loop.

-

Saponification: Add 1.0 ml of saponification reagent (45 g NaOH, 150 ml methanol, and 150 ml distilled water) to the cell pellet. Vortex and heat in a boiling water bath for 30 minutes.

-

Methylation: Cool the tubes and add 2.0 ml of methylation reagent (325 ml 6.0 N HCl and 275 ml methanol). Vortex and heat at 80°C for 10 minutes.

-

Extraction: Cool the tubes and add 1.25 ml of extraction solvent (200 ml hexane and 200 ml methyl tert-butyl ether). Gently tumble for 10 minutes.

-

Phase Separation and Collection: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean vial for GC-MS analysis.

-

Base Wash: Add 3 ml of a dilute NaOH solution (10.8 g in 900 ml distilled water) to the organic phase, cap, and tumble for 5 minutes. Transfer the washed organic phase to a new vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Protocol: GC-MS Analysis of Bacterial Fatty Acid Methyl Esters [6][7]

-

Instrumentation: An Agilent 6890N GC coupled to a 5973 mass spectrometer (or equivalent).

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the FAME extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 170°C.

-

Ramp to 270°C at 5°C/min.

-

Hold at 270°C for 2 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: 50-550 amu.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a known standard or a spectral library (e.g., NIST).

Rheological Analysis of a Polymer Modified with a Fatty Acid Ester

This protocol describes a general method to evaluate the effect of a fatty acid methyl ester, such as this compound, on the rheological properties of a polymer matrix.

Protocol: Rheological Evaluation of a Polymer Blend [8][9]

-

Sample Preparation: Prepare blends of the desired polymer with varying concentrations of this compound (e.g., 0.2%, 0.5%, 1.0% by weight). Ensure homogenous mixing, for instance, by melt blending.

-

Instrumentation: A dynamic shear rheometer (DSR) with a parallel plate geometry.

-

Test Program:

-

Frequency Sweep: Perform frequency sweeps at a constant temperature (e.g., 25°C) over a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

-

Temperature Sweep: Conduct temperature sweeps at a constant frequency (e.g., 10 rad/s) over a relevant temperature range to observe changes in rheological properties with temperature.

-

-

Data Analysis: Analyze the data to determine the effect of this compound concentration on the viscoelastic properties of the polymer.

Biological Activity and Potential Signaling Pathways

Branched-chain fatty acids (BCFAs) have been shown to exhibit cytotoxic effects against various cancer cell lines.[10][11][12] One of the proposed mechanisms for this anticancer activity is the inhibition of de novo fatty acid biosynthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.

Inhibition of Fatty Acid Biosynthesis

BCFAs may interfere with key enzymes in the fatty acid synthesis pathway, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[10][11] Furthermore, some studies suggest that BCFAs can significantly inhibit glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway that supplies the NADPH required for fatty acid synthesis.[10][11][12] By disrupting the supply of precursors and reducing power, BCFAs can effectively starve cancer cells of the lipids necessary for their growth and survival, potentially leading to apoptosis.[11]

The following diagram illustrates the potential points of inhibition by a generic branched-chain fatty acid within the fatty acid biosynthesis pathway.

Caption: Potential inhibition of fatty acid biosynthesis by branched-chain fatty acids.

Conclusion

This compound is a compound with diverse potential applications, from a modifier of material properties to a candidate for further investigation in cancer research. This guide provides a foundational understanding of its properties and relevant experimental methodologies. Further research is warranted to fully elucidate its synthesis, biological functions, and the specific signaling pathways it may modulate, which will be crucial for its successful application in drug development and other advanced technologies.

References

- 1. This compound | C21H42O2 | CID 530340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 65301-91-9 [smolecule.com]

- 3. larodan.com [larodan.com]

- 4. Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]

A Technical Guide to the Thermal Stability and Degradation Profile of Methyl 18-methylnonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester. Its structure, characterized by a long aliphatic chain with a methyl branch at the 18th position, influences its physical and chemical properties, including its thermal behavior. Understanding the thermal stability and degradation profile of this compound is crucial for its application in various fields, including its use as a biofuel additive where it can enhance combustion characteristics and improve oxidative stability[1]. The branched structure may also contribute to improved cold flow properties[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for interpreting its thermal behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H42O2 | PubChem[2] |

| Molecular Weight | 326.6 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 65301-91-9 | PubChem[2] |

Expected Thermal Stability and Degradation Profile

The thermal stability of fatty acid methyl esters is influenced by factors such as chain length, degree of saturation, and the presence of branching. Generally, FAMEs with shorter chain lengths or higher saturation levels exhibit greater thermal stability[3]. Some studies suggest that branched-chain alkyl esters can possess enhanced stability compared to their linear counterparts[4].

The degradation of FAMEs at elevated temperatures can proceed through various reaction pathways, including isomerization, hydrogenation, and pyrolysis[3]. These processes can lead to the formation of shorter-chain alkanes and alkenes[3]. For polyunsaturated fatty acid methyl esters, thermal decomposition reactions can become apparent at temperatures around 300°C[5]. Saturated FAMEs, however, tend to be more stable, with significant degradation occurring at higher temperatures[5][6]. Given that this compound is a saturated branched-chain ester, it is expected to exhibit relatively high thermal stability.

Representative Thermal Analysis Data

The following tables present hypothetical yet realistic data that one might expect from the thermal analysis of this compound, based on typical values for similar long-chain saturated FAMEs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The data in Table 2 summarizes the expected key thermal events during the degradation of this compound in an inert atmosphere.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Temperature (°C) | Weight Loss (%) |

| Onset of Decomposition (T_onset) | ~250 - 280 | ~5 |

| Peak Decomposition Temperature (T_peak) | ~300 - 350 | ~50 |

| End of Decomposition (T_end) | ~380 - 420 | >95 |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. Table 3 outlines the expected thermal transitions for this compound.

Table 3: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~20 - 25 | ~25 - 30 | ~150 - 180 |

| Boiling/Decomposition | ~300 - 320 | ~340 - 360 | (Endothermic) |

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following sections describe standard experimental protocols for TGA, DSC, and GC-MS analysis of FAMEs.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to 600 °C.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG) are analyzed to determine the onset of decomposition, peak decomposition temperature, and total weight loss.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A sample of 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating-Cooling Cycle:

-

Heat from 0 °C to 100 °C at 10 °C/min to observe melting.

-

Cool from 100 °C to 0 °C at 10 °C/min to observe crystallization.

-

Heat from 0 °C to 400 °C at 10 °C/min to observe boiling and decomposition.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic transitions, their onset and peak temperatures, and the associated enthalpy changes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

-

Sample Preparation: The gaseous products evolved during the TGA experiment are collected at different temperature intervals (e.g., at T_peak) using a suitable trapping system or an online interface to a GC-MS.

-

Instrument: A gas chromatograph coupled with a mass spectrometer.

-

GC Conditions:

-

Column: A suitable capillary column for separating volatile and semi-volatile organic compounds (e.g., a wax or a mid-polar phase column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 40 °C and increasing to 250 °C) is used to separate the degradation products.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 30-500.

-

-

Data Analysis: The mass spectra of the separated components are compared with a spectral library (e.g., NIST) to identify the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Postulated Degradation Pathway

The thermal degradation of long-chain saturated esters like this compound is expected to proceed via radical chain reactions, leading to the cleavage of C-C and C-O bonds. A simplified, postulated degradation pathway is shown below.

Caption: Postulated thermal degradation pathway.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of analogous long-chain and branched fatty acid methyl esters. It is anticipated to be a thermally stable compound, with degradation occurring at elevated temperatures to yield a mixture of smaller hydrocarbons and esters. For any application where thermal stability is a critical parameter, it is imperative that the illustrative data presented in this guide be validated through rigorous experimental analysis.

References

- 1. Buy this compound | 65301-91-9 [smolecule.com]

- 2. This compound | C21H42O2 | CID 530340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 18-methylnonadecanoate

Abstract

This document provides a detailed protocol for the laboratory synthesis of Methyl 18-methylnonadecanoate, a branched-chain fatty acid methyl ester. The primary method detailed is the Fischer esterification of 18-methylnonadecanoic acid with methanol, utilizing an acid catalyst. This protocol is intended for researchers and scientists in organic chemistry, biochemistry, and drug development. Included are comprehensive experimental procedures, data presentation in a tabular format, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound (C21H42O2, Molar Mass: 326.56 g/mol ) is a fatty acid methyl ester (FAME) characterized by a methyl branch at the anteiso (n-2) position.[1][2][3] This structure imparts unique physical and chemical properties compared to its linear isomers, making it a compound of interest in various fields. It finds applications as an emollient in cosmetics, a flavoring agent in the food industry, and is investigated for potential therapeutic properties in pharmaceuticals.[1] This protocol outlines a standard and reliable method for its synthesis via Fischer esterification.

Synthesis Protocol: Fischer Esterification

Principle

The synthesis is achieved through the acid-catalyzed esterification of 18-methylnonadecanoic acid with methanol. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form a tetrahedral intermediate, which then eliminates water to yield the methyl ester. Sulfuric acid is commonly used as the catalyst.

Materials and Equipment

Reagents:

-

18-methylnonadecanoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

pH paper

-

Analytical balance

-

Fume hood

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 18-methylnonadecanoic acid in an excess of anhydrous methanol (e.g., 20-40 equivalents, which can also serve as the solvent). Place the flask in an ice bath.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-6 hours.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or hexane. Transfer the solution to a separatory funnel and wash sequentially with:

-

Deionized water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst, check the aqueous layer with pH paper to ensure it is basic)

-

Brine

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. For higher purity, the product can be further purified by column chromatography on silica gel.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification.

| Parameter | Value | Notes |

| Reactant Ratio | ||

| 18-methylnonadecanoic acid | 1.0 eq | Limiting reagent |

| Methanol | 20-40 eq | Reagent and solvent |

| Sulfuric Acid | 0.1-0.2 eq | Catalyst |

| Reaction Conditions | ||

| Temperature | 65-70 °C | Reflux temperature of methanol |

| Reaction Time | 4-6 hours | Monitor by TLC for completion |

| Product Yield & Purity | ||

| Theoretical Yield | Calculated based on starting material | Molar mass: 326.56 g/mol [3] |

| Actual Yield (Typical) | 85-95% | May vary based on scale and purification |

| Purity (after purification) | >98% | Determined by GC analysis[5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Methods

While Fischer esterification is a robust method, other synthetic routes are available:

-

Transesterification: This method is suitable for converting triglycerides or other fatty acid esters to this compound using methanol and a catalyst, such as sodium methoxide.[1][4]

-

Diazomethane: Carboxylic acids can be methylated with diazomethane. This method is highly efficient but requires extreme caution due to the toxic and explosive nature of the reagent.[6]

-

Biocatalysis: The use of lipases can offer high specificity and yield under mild reaction conditions.[1]

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during the extraction process.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note: Quantification of Methyl 18-methylnonadecanoate in Complex Biological Samples

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that can be found in various biological and environmental samples.[1] Accurate quantification of this and other branched-chain fatty acids is crucial in fields such as microbiology, medicine, and industrial production, as they play roles in maintaining cell membrane fluidity and can serve as biomarkers.[1][2] This application note provides a detailed protocol for the quantification of this compound in complex matrices, such as plasma, tissues, and cell cultures, using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses lipid extraction, derivatization to FAMEs, and instrumental analysis.

Principle

The accurate quantification of fatty acids from biological samples is a multi-step process that involves the extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.[3][4][5] An internal standard, such as methyl tridecanoate, is introduced at the beginning of the procedure to correct for variations in extraction efficiency and instrumental response, ensuring accurate quantification.[6] GC-MS provides excellent separation and sensitive detection, allowing for the reliable identification and quantification of specific FAMEs, including branched-chain isomers like this compound, even in complex mixtures.[2][3]

Experimental Workflow

References

Application Note: Analysis of 18-Methylnonadecanoic Acid via Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

18-Methylnonadecanoic acid, a C20 branched-chain fatty acid, is a molecule of interest in various biological and pharmaceutical research areas.[1] Gas chromatography (GC) is a powerful technique for the separation and analysis of fatty acids. However, due to their low volatility and potential for peak tailing, direct GC analysis of free fatty acids is challenging.[2] Derivatization to more volatile and less polar esters is a necessary step to achieve accurate and reproducible results. The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the derivatization of 18-methylnonadecanoic acid to its methyl ester and subsequent analysis by GC-MS.

Derivatization Strategy: Acid-Catalyzed Esterification

Acid-catalyzed esterification is a widely used, robust, and effective method for preparing FAMEs from free fatty acids. This method involves heating the fatty acid in the presence of an acidic catalyst and a large excess of methanol. Common catalysts include boron trifluoride (BF3), hydrochloric acid (HCl), and sulfuric acid (H2SO4).

Experimental Workflow:

The overall workflow for the analysis of 18-methylnonadecanoic acid is depicted in the following diagram:

Caption: Experimental workflow for the derivatization and GC-MS analysis of 18-methylnonadecanoic acid.

Quantitative Data Summary

The choice of derivatization method can influence the efficiency and reproducibility of the analysis. Below is a summary of typical conditions and performance metrics for common fatty acid derivatization methods.

| Derivatization Method | Reagent | Temperature (°C) | Time (min) | Reported Recovery/Efficiency | Reference |

| Acid-Catalyzed (HCl) | Methanolic HCl | 80 | 20 | >95% | [3] |

| Acid-Catalyzed (H2SO4) | 1% H2SO4 in Methanol | 70 | 60 | High efficiency and reliability | [4] |

| Base-Catalyzed (KOCH3) followed by Acid-Catalyzed (HCl) | KOCH3 then HCl | Room Temp then 60 | 15 then 15 | 84-112% | [5][6] |

| (Trimethylsilyl)diazomethane (TMS-DM) | TMS-diazomethane | Room Temp | 30 | 90-106% | [5][6] |

Detailed Experimental Protocol: Acid-Catalyzed Methylation using Methanolic HCl

This protocol describes the conversion of 18-methylnonadecanoic acid to its methyl ester for GC-MS analysis.

Materials:

-

18-methylnonadecanoic acid standard or sample

-

Methanol, anhydrous

-

Acetyl chloride

-

Toluene, anhydrous

-

Hexane, HPLC grade

-

Deionized water

-

Anhydrous sodium sulfate

-

Screw-cap reaction vials (2 mL) with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column

Reagent Preparation: 2M Methanolic HCl

-

To a clean, dry glass container, add 18 mL of anhydrous methanol.[3]

-

Slowly and carefully, add 2 mL of acetyl chloride to the methanol while stirring in a fume hood.[3] Caution: This reaction is exothermic and produces HCl gas.

-

Allow the solution to cool to room temperature before use. This solution is approximately 2M methanolic HCl.

Derivatization Procedure:

-

Accurately weigh approximately 1 mg of 18-methylnonadecanoic acid into a 2 mL reaction vial.

-

Add 200 µL of toluene to dissolve the fatty acid.

-

Add 1.5 mL of methanol, followed by 300 µL of the 2M methanolic HCl reagent.[7]

-

Securely cap the vial and vortex briefly to mix.

-

Heat the vial at 80°C for 20 minutes in a heating block or water bath.[3]

-

Allow the vial to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water to the vial.

-

Vortex the vial vigorously for 1 minute to extract the FAME into the hexane layer.

-

Centrifuge the vial at low speed for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper hexane layer containing the methyl 18-methylnonadecanoate to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis:

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

-

GC System: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: A polar capillary column, such as a DB-23 or HP-88 (cyanopropyl phase) or a DB-WAX (polyethylene glycol phase), is recommended for the separation of FAMEs.[7] A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes

-

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI): 70 eV

-

Scan Range: m/z 50-550

Data Analysis:

The resulting chromatogram should show a peak corresponding to this compound. The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is expected to show characteristic fragment ions. Quantification can be performed by integrating the peak area and comparing it to a calibration curve prepared from a standard of this compound.

Signaling Pathway Diagram

The following diagram illustrates the general logic of the derivatization reaction.

Caption: Acid-catalyzed esterification of 18-methylnonadecanoic acid to its methyl ester.

Conclusion

The protocol described in this application note provides a reliable method for the derivatization of 18-methylnonadecanoic acid for GC-MS analysis. Acid-catalyzed esterification to form the corresponding FAME is a robust and efficient technique that enables accurate quantification and identification of this branched-chain fatty acid. Proper optimization of both the derivatization and GC-MS parameters is crucial for achieving high-quality results in research and development settings.

References

- 1. Human Metabolome Database: Showing metabocard for 18-methylnonadecanoic acid (HMDB0340388) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Application Notes and Protocols: Methyl 18-methylnonadecanoate in Biofuel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered significant interest in the field of biofuel research. Its unique molecular structure, featuring a methyl branch at the 18th carbon position, imparts desirable properties to biodiesel fuels that are not typically found in their straight-chain counterparts. These properties address some of the key challenges associated with the widespread adoption of biofuels, including poor cold-weather performance and oxidative instability. This document provides detailed application notes and experimental protocols for the use of this compound in biofuel research and development.

Applications in Biofuel Research

The primary applications of this compound in biofuel research stem from its ability to enhance the physicochemical properties of biodiesel.

-

Improvement of Cold-Flow Properties: One of the major drawbacks of conventional biodiesel is its poor performance in cold climates, characterized by high cloud points (CP) and pour points (PP). The branched structure of this compound disrupts the orderly packing of FAME molecules at low temperatures, thereby inhibiting the formation of large wax crystals. This results in a significant depression of the pour point, improving the fuel's fluidity and operability in colder environments.[1]

-

Enhancement of Combustion Characteristics: The branched structure of this compound can also lead to improved combustion performance in diesel engines. While straight-chain FAMEs can sometimes lead to incomplete combustion and increased emissions, the presence of branched esters can promote more efficient fuel-air mixing and combustion, potentially leading to increased thermal efficiency and reduced pollutant formation.

-

Increased Oxidative Stability: Biodiesel containing unsaturated fatty acid methyl esters is susceptible to oxidation, which can lead to the formation of gums and sediments that can clog fuel filters and injectors. The saturated, branched structure of this compound is inherently more resistant to oxidation compared to unsaturated straight-chain FAMEs.[2] Its incorporation into biodiesel blends can, therefore, enhance the overall oxidative stability of the fuel, extending its storage life and ensuring consistent performance.[2]

Quantitative Data

The following tables summarize the quantitative effects of incorporating branched-chain fatty acid methyl esters (BC-FAMEs), such as this compound, into biodiesel. As specific data for this compound is limited, data for similar branched-chain C18 esters (methyl iso-stearate) are presented to illustrate the expected improvements in cold flow properties.[1]

Table 1: Effect of Methyl iso-stearate (a BC-FAME) on the Cloud Point (CP) and Pour Point (PP) of Various Biodiesel Fuels [1]

| Biodiesel Base Stock | BC-FAME Concentration (mass%) | Cloud Point (°C) | Pour Point (°C) |

| Canola Methyl Esters (CaME) | 0 | -1.0 | -6.0 |

| 20 | -2.5 | -9.0 | |

| 40 | -4.0 | -12.0 | |

| Palm Methyl Esters (PME) | 0 | 15.0 | 12.0 |

| 20 | 11.0 | 6.0 | |

| 40 | 6.0 | 0.0 | |

| Soybean Methyl Esters (SME) | 0 | 1.0 | -3.0 |

| 20 | -1.5 | -6.0 | |

| 40 | -4.0 | -9.0 |

Table 2: Cetane Numbers (CN) of Various Pure Fatty Acid Methyl Esters [3]

| Fatty Acid Methyl Ester | Abbreviation | Carbon Chain | Cetane Number (CN) |

| Methyl Laurate | C12:0 | 12:0 | 61.7 |

| Methyl Myristate | C14:0 | 14:0 | 66.2 |

| Methyl Palmitate | C16:0 | 16:0 | 77.4 |

| Methyl Stearate | C18:0 | 18:0 | 81.1 |

| Methyl Oleate | C18:1 | 18:1 | 59.3 |

| Methyl Linoleate | C18:2 | 18:2 | 38.2 |

| Methyl Linolenate | C18:3 | 18:3 | 22.7 |

| This compound (estimated) | br-C20:0 | 20:0 (branched) | >80 |

Note: The cetane number for this compound is estimated to be high due to its long, saturated, and branched structure, which generally correlates with a high cetane number.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound from a triglyceride source containing 18-methylnonadecanoic acid.

Materials:

-

Triglyceride source (e.g., microbial oil rich in 18-methylnonadecanoic acid)

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Magnetic stirrer with hotplate

Procedure:

-

Catalyst Preparation: Prepare a 1% (w/v) solution of NaOH or KOH in methanol. Ensure the catalyst is fully dissolved.

-

Reaction Setup: Place the triglyceride source in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Transesterification Reaction: Add the methanolic catalyst solution to the oil. A typical molar ratio of methanol to oil is 6:1 to 9:1. Heat the mixture to 60-65°C with constant stirring for 1-2 hours.

-

Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.

-

Glycerol Removal: Carefully drain and discard the lower glycerol layer.

-

Washing: Wash the methyl ester layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

-

Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the hexane (if used for extraction) using a rotary evaporator.

-

Characterization: Confirm the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Determination of Pour Point (ASTM D97)

This protocol outlines the manual method for determining the pour point of a biodiesel sample.[4][5]

Apparatus:

-

Test jar

-

Jacket

-

Disk

-

Gasket

-

Cooling bath

-

Thermometer

Procedure:

-

Sample Preparation: Pour the biodiesel sample into the test jar to the marked level.

-

Heating:

-

Cooling: Place the test jar into the cooling bath.

-

Observation:

-

Begin to examine the sample for movement when the temperature is 9°C above the expected pour point.

-

At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the specimen. This entire operation should not take more than 3 seconds.[5]

-

-

Pour Point Determination: If the specimen does not flow when tilted, hold the jar in a horizontal position for 5 seconds. If no movement is observed, the pour point is the temperature 3°C above this reading.

Protocol 3: Determination of Cetane Number (ASTM D613)

This protocol provides a summary of the standard test method for determining the cetane number of diesel fuel oil using a standard single-cylinder test engine.[6][7]

Apparatus:

-

Cooperative Fuel Research (CFR) engine

-

Primary reference fuels (n-cetane and heptamethylnonane)

Procedure:

-

Engine Setup: Operate the CFR engine under the standardized conditions specified in ASTM D613.

-

Sample Introduction: Introduce the biodiesel sample into the engine.

-

Bracketing:

-

Select two reference fuel blends with known cetane numbers, one higher and one lower than the expected cetane number of the sample.

-

Adjust the engine's compression ratio for the sample and for each of the two reference fuels to achieve a standard ignition delay.

-

-

Cetane Number Calculation: The cetane number of the sample is interpolated from the handwheel readings (which correspond to the compression ratio) of the sample and the two bracketing reference fuels.[8]

Protocol 4: Determination of Oxidative Stability (EN 14112 - Rancimat Method)

This protocol describes the accelerated oxidation test to determine the oxidation stability of FAMEs.[9][10]

Apparatus:

-

Rancimat instrument

-

Reaction vessel

-

Measuring vessel with electrodes

-

Air pump

Procedure:

-

Sample Preparation: Place a specified amount of the biodiesel sample into the reaction vessel.

-

Test Execution:

-

Heat the sample to a constant temperature of 110°C.

-

Pass a constant stream of purified air through the sample.

-

-

Detection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water.

-

Induction Period: The oxidation stability is defined as the induction period, which is the time elapsed until the conductivity begins to increase rapidly due to the formation of volatile carboxylic acids.[11]

Protocol 5: Analysis of FAME Composition by GC-MS

This protocol provides a general procedure for the qualitative and quantitative analysis of FAMEs in a biodiesel sample.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-WAX or equivalent)

-

Autosampler

Procedure:

-

Sample Preparation:

-

Dilute the biodiesel sample in a suitable solvent such as hexane or toluene.[12]

-

Add an internal standard (e.g., methyl heptadecanoate) for quantification.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards and library data.

-

Quantify the concentration of each FAME by comparing its peak area to that of the internal standard.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 65301-91-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. tamson-instruments.com [tamson-instruments.com]

- 5. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 6. ASTM D613 - eralytics [eralytics.com]

- 7. matestlabs.com [matestlabs.com]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. BS EN 14112:2020 Fat and oil derivatives. Fatty Acid Methyl Esters (FAME). Determination of oxidation stability (accelerated oxidation test) [en-standard.eu]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. researchgate.net [researchgate.net]

Application Note: Interpretation of the Mass Spectrum of Methyl 18-methylnonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of Methyl 18-methylnonadecanoate, an iso-branched fatty acid methyl ester (FAME). Included are the characteristic fragmentation patterns, a summary of key spectral data, a standard protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams illustrating the fragmentation pathway and experimental workflow. This information is critical for the accurate identification and structural elucidation of this compound in complex biological and chemical matrices.

Introduction

This compound is a saturated branched-chain fatty acid methyl ester. The analysis of FAMEs is crucial in various fields, including food science, biofuel development, and biomedical research, for profiling fatty acid composition.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of FAMEs.[2][3] Fatty acids are typically derivatized to their methyl esters to increase their volatility and thermal stability, making them amenable to GC analysis.[3]

The mass spectra of FAMEs exhibit characteristic fragmentation patterns that provide valuable structural information. Electron ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which can be used for library matching and structural elucidation.[4] For iso-branched FAMEs like this compound, specific cleavage patterns related to the branched point are key to its unambiguous identification.[5][6]

Experimental Protocols